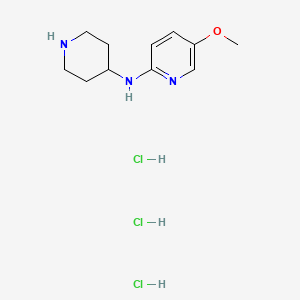

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of related compounds, such as various triazole derivatives and their antimicrobial activities, has been explored through the reaction of ester ethoxycarbonylhydrazones with primary amines. These studies reveal methods for creating compounds with potential biological activities (Bektaş et al., 2007).

- Research on synthetic bacteriochlorins incorporating a spiro-piperidine unit demonstrates the capability for tailoring the spectral properties of molecules, useful in applications like near-infrared absorbers (Reddy et al., 2013).

- The development of novel aminopyridyl/pyrazinyl-substituted compounds as selective and efficacious inhibitors for medical applications showcases the utility of integrating piperidin-4-yl groups into complex molecules (Li et al., 2013).

Potential Medical Applications

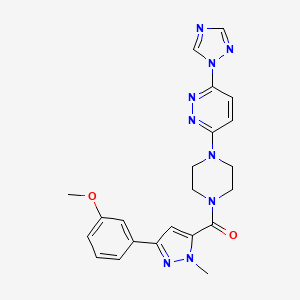

- Investigations into G protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructures have provided insights into designing novel therapeutics for psychiatric disorders, demonstrating the relevance of such chemical structures in medicinal chemistry (Möller et al., 2017).

- The exploration of pyridine derivatives as insecticides indicates the potential of piperidin-4-yl groups in developing more effective agricultural chemicals (Bakhite et al., 2014).

Mechanistic Studies and Chemical Interactions

- Research into the genotoxicity of certain compounds with related structures underscores the importance of understanding the biochemical interactions and potential risks associated with novel chemical entities (Kalgutkar et al., 2007).

- Studies on the synthesis and structural analysis of compounds bearing piperidin-4-yl groups contribute to the broader knowledge of chemical synthesis techniques and structural characterization, aiding in the design of new compounds with desired properties (Cabezas et al., 1988).

Mécanisme D'action

Target of Action

Similar compounds have been identified as potent inhibitors of acetylcholinesterase (ache) .

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of ache, leading to an increase in the concentration of acetylcholine in the brain .

Biochemical Pathways

Ache inhibitors typically affect the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft .

Result of Action

Ache inhibitors generally result in increased acetylcholine levels, which can enhance cholinergic neurotransmission .

Propriétés

IUPAC Name |

5-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.3ClH/c1-15-10-2-3-11(13-8-10)14-9-4-6-12-7-5-9;;;/h2-3,8-9,12H,4-7H2,1H3,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYQLSBZXMNLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)

![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)

![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)

![2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2974178.png)